1,3,2-Dioxaphospholane, 2-ethylamino-
Description
Contextualization within Organophosphorus Heterocyclic Chemistry
Organophosphorus heterocyclic chemistry is a significant branch of organic chemistry that focuses on cyclic compounds containing at least one phosphorus atom within the ring structure. These compounds exhibit a wide range of chemical properties and have found applications in various fields, including medicinal chemistry, materials science, and catalysis. The 1,3,2-dioxaphospholane ring is a key structural motif within this class, characterized by a five-membered ring containing two oxygen atoms and one phosphorus atom. researchgate.net The phosphorus atom in these systems can exist in different oxidation states, most commonly P(III) and P(V), which largely dictates their reactivity. The presence of the heterocyclic structure imparts conformational constraints that can influence the stereochemical outcome of reactions at the phosphorus center.
Significance of 1,3,2-Dioxaphospholane Ring Systems in Advanced Organic Synthesis
The 1,3,2-dioxaphospholane ring system is of considerable importance in advanced organic synthesis due to its role as a versatile precursor and reactive intermediate. omicsonline.org These five-membered cyclic esters of phosphorous or phosphoric acid are known to undergo reactions such as hydrolysis at significantly faster rates than their acyclic counterparts, which can be attributed to ring strain. This enhanced reactivity makes them useful as leaving groups in nucleophilic substitution reactions. Furthermore, the dioxaphospholane moiety can be incorporated into more complex molecular architectures, serving as a key building block for the synthesis of phospholipids (B1166683), flame retardants, and ligands for transition metal catalysis. The stereochemistry of the ring and its substituents can be controlled, offering a pathway to chiral organophosphorus compounds, which are valuable in asymmetric synthesis.
Research Trajectories and Academic Significance of 2-Amino-Substituted 1,3,2-Dioxaphospholanes
The introduction of an amino substituent at the 2-position of the 1,3,2-dioxaphospholane ring, as seen in 1,3,2-Dioxaphospholane, 2-ethylamino-, opens up specific research avenues. These 2-amino derivatives are of academic interest due to the presence of a reactive P-N bond. mdpi.com Research in this area often focuses on the synthesis of these compounds, typically through the reaction of a 2-chloro-1,3,2-dioxaphospholane (B43518) with a primary or secondary amine. omicsonline.org
Subsequent investigations explore the reactivity of the P-N bond towards various electrophiles and nucleophiles. For instance, these compounds can undergo oxidation, sulfurization, or reactions with alkyl halides at the phosphorus center. The amino group can also influence the coordination chemistry of the phosphorus atom, making these compounds potential ligands for catalysis. From a theoretical standpoint, 2-amino-substituted 1,3,2-dioxaphospholanes are valuable for studying the stereoelectronic effects of the amino group on the structure and reactivity of the phosphorus center. omicsonline.org
A significant research trajectory involves the use of these compounds as monomers for the synthesis of polyfunctional polymers and as intermediates for biologically active molecules. omicsonline.orgomicsonline.org The presence of both the dioxaphospholane ring and a reactive amino group provides a platform for creating diverse molecular structures with potential applications in materials science and medicinal chemistry. omicsonline.org
Overview of Research Methodologies and Key Discoveries in the Field
The study of 1,3,2-Dioxaphospholane, 2-ethylamino- and related compounds employs a range of modern chemical research methodologies. Synthesis is a fundamental aspect, with researchers developing efficient and stereoselective routes to these molecules. A common synthetic approach involves the phosphorylation of ethylene (B1197577) glycol with phosphorus trichloride (B1173362) to form a 2-chloro-1,3,2-dioxaphospholane intermediate, which is then reacted with ethylamine (B1201723). omicsonline.org
Structural elucidation and characterization are crucial and are typically achieved through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, and 31P NMR, is indispensable for determining the connectivity and stereochemistry of these compounds. rsc.org Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. omicsonline.org For unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. nih.gov
Key discoveries in the broader field of 2-amino-substituted 1,3,2-dioxaphospholanes include the elucidation of their reactivity patterns, such as the cleavage of the P-N bond under certain conditions and their participation in acylation and alkylation reactions. omicsonline.orgmdpi.com The understanding of how the amino substituent modulates the electronic properties and reactivity of the phosphorus atom has been a significant academic achievement. Furthermore, the potential of these compounds as building blocks for more complex molecules continues to be an active area of investigation.
Data Tables
Table 1: Representative Spectroscopic Data for 2-Amino-1,3,2-Dioxaphospholane Derivatives
| Spectroscopic Technique | Key Observables | Typical Chemical Shift/Frequency Range |
| 31P NMR | Chemical shift (δ) | 120 - 150 ppm for P(III) compounds |
| 1H NMR | CH2 protons of the dioxaphospholane ring | 3.5 - 4.5 ppm (multiplet) |
| N-H proton (for primary amino derivatives) | Broad signal, variable chemical shift | |
| Protons on the amino substituent | Dependent on the specific alkyl/aryl groups | |
| 13C NMR | Carbon atoms of the dioxaphospholane ring | 60 - 70 ppm |
| Infrared (IR) Spectroscopy | P-O-C stretching | 1000 - 1100 cm-1 |
| N-H stretching (for primary/secondary amines) | 3200 - 3500 cm-1 |
Table 2: Common Reactions of 2-Amino-1,3,2-Dioxaphospholanes
| Reaction Type | Reagents | Product Type |
| Oxidation | Oxygen, Hydrogen Peroxide | 2-Amino-1,3,2-dioxaphospholane-2-oxide |
| Sulfurization | Elemental Sulfur | 2-Amino-1,3,2-dioxaphospholane-2-thione |
| Acylation | Acyl Halides | N-acylated or P-acylated derivatives |
| Alkylation | Alkyl Halides | Quaternary phosphonium (B103445) salts or N-alkylated products |
Structure
2D Structure
3D Structure
Properties
CAS No. |
3741-34-2 |
|---|---|
Molecular Formula |
C6H14NO2P |
Molecular Weight |
163.15 g/mol |
IUPAC Name |
N,N-diethyl-1,3,2-dioxaphospholan-2-amine |
InChI |
InChI=1S/C6H14NO2P/c1-3-7(4-2)10-8-5-6-9-10/h3-6H2,1-2H3 |
InChI Key |
XRVYUHCBZFDGMH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P1OCCO1 |
Origin of Product |
United States |
Synthetic Methodologies for 1,3,2 Dioxaphospholane, 2 Ethylamino and Its Advanced Precursors
Established Synthetic Pathways for the 1,3,2-Dioxaphospholane Ring System
The construction of the 1,3,2-dioxaphospholane heterocyclic core is a well-documented process, primarily achieved through methods that form the phosphorus-oxygen bonds in a cyclic structure. The most common precursor for introducing the 2-ethylamino moiety is 2-chloro-1,3,2-dioxaphospholane (B43518), whose synthesis is pivotal.
Cyclocondensation Approaches
The most prevalent method for synthesizing the 1,3,2-dioxaphospholane ring is the cyclocondensation reaction between a 1,2-diol, typically ethylene (B1197577) glycol, and a phosphorus trihalide, most commonly phosphorus trichloride (B1173362) (PCl₃). omicsonline.orgomicsonline.orgcyberleninka.ru This reaction is generally carried out in an anhydrous solvent, such as diethyl ether, in the presence of a tertiary amine base like pyridine (B92270) or triethylamine. omicsonline.orgomicsonline.org The base serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and precipitating as a hydrochloride salt, which can be easily removed by filtration. omicsonline.orgomicsonline.org
The reaction involves the stepwise nucleophilic attack of the hydroxyl groups of ethylene glycol on the electrophilic phosphorus atom of PCl₃, displacing two chloride ions to form the five-membered ring. The resulting product is the key intermediate, 2-chloro-1,3,2-dioxaphospholane. omicsonline.org
Table 1: Representative Conditions for Cyclocondensation Synthesis of 2-chloro-1,3,2-dioxaphospholane
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Ref. |
|---|---|---|---|---|---|
| Ethylene Glycol | Phosphorus Trichloride | Pyridine | Anhydrous Ether | -17 to -16 | omicsonline.orgomicsonline.org |
Ring-Closing Reactions Involving Phosphorus
An alternative strategy for forming the 1,3,2-dioxaphospholane ring system involves a transesterification reaction. This method utilizes a diol and a dialkyl phosphite (B83602), such as diethyl phosphite. researchgate.net The reaction typically requires heat and the removal of the alcohol byproduct (ethanol in this case) to drive the equilibrium toward the formation of the cyclic phosphite product. This approach avoids the use of phosphorus trichloride and the generation of hydrochloride salts, offering a different pathway to the heterocyclic core. researchgate.net
Regioselective and Stereoselective Introduction of the 2-Ethylamino Moiety
With the 2-chloro-1,3,2-dioxaphospholane precursor in hand, the introduction of the ethylamino group is typically achieved via a nucleophilic substitution reaction at the phosphorus center. Ethylamine (B1201723) (CH₃CH₂NH₂) acts as the nucleophile, attacking the electrophilic phosphorus atom and displacing the chloride leaving group. This reaction forms the desired P-N bond, yielding 1,3,2-Dioxaphospholane, 2-ethylamino-.
The reaction is regioselective by definition, as the substitution occurs exclusively at the phosphorus atom (position 2), the only electrophilic site available for substitution.
The stereochemistry of this transformation is a critical consideration. Nucleophilic substitution at a trivalent or pentavalent phosphorus atom in a five-membered ring can proceed with either inversion or retention of the stereochemical configuration at the phosphorus center. nih.govresearchgate.net The outcome is influenced by factors such as the nature of the entering nucleophile, the leaving group, and the solvent. rsc.org For many bimolecular nucleophilic substitution (Sₙ2) reactions at phosphorus involving good leaving groups like chloride, the reaction often proceeds with inversion of configuration through a trigonal bipyramidal transition state. researchgate.netmdpi.com However, the constrained geometry of the five-membered dioxaphospholane ring, which must span both an apical and an equatorial position in a trigonal bipyramidal intermediate, can influence the reaction pathway and stereochemical outcome. nih.gov
Optimization of Reaction Conditions and Yields in Academic Synthesis
Optimizing the synthesis of 1,3,2-Dioxaphospholane, 2-ethylamino- involves fine-tuning the parameters for both the ring formation and the subsequent amination step to maximize yield and purity.
For the synthesis of the 2-chloro-1,3,2-dioxaphospholane intermediate, key variables include:
Temperature: The reaction is highly exothermic and is typically performed at low temperatures (-17 to 0 °C) to control the reaction rate and minimize side reactions. omicsonline.orgomicsonline.orgchemicalbook.com
Stoichiometry: Precise control of the molar ratios of ethylene glycol, PCl₃, and the amine base is crucial for achieving high yields.
Solvent: Anhydrous aprotic solvents like diethyl ether or dichloromethane (B109758) are used to prevent hydrolysis of the reactive phosphorus halide species. omicsonline.orgchemicalbook.com
Recent advancements have explored the use of continuous flow chemistry to optimize this synthesis. rsc.org Flow reactors allow for superior control over temperature and mixing, leading to improved selectivity and productivity. rsc.org
For the second step, the nucleophilic substitution with ethylamine, optimization would focus on:
Base: An excess of ethylamine or the addition of a non-nucleophilic base is used to scavenge the HCl produced.
Temperature: The reaction temperature is controlled to balance the rate of reaction with the potential for side reactions.
Solvent: The choice of solvent can influence the reaction rate and solubility of the reactants and products.
Table 2: Comparison of Synthetic Parameters for Precursor Formation
| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Temperature Control | Cooling bath, potential for local hotspots | Precise, rapid heat exchange |
| Mixing | Mechanical stirring, can be inefficient | Efficient mixing in microchannels |
| Safety | Handling of bulk reactive intermediates | Small reaction volumes, enhanced safety |
| Productivity | Limited by reactor size | High throughput, continuous production |
| Reference | omicsonline.orgomicsonline.org | rsc.org |
Divergent and Convergent Synthetic Strategies for Functionalized Derivatives
The synthesis of functionalized derivatives of 1,3,2-Dioxaphospholane, 2-ethylamino- can be approached using either divergent or convergent strategies.
A divergent synthesis approach is particularly well-suited for this system. wikipedia.org The common intermediate, 2-chloro-1,3,2-dioxaphospholane, serves as a branching point. By reacting this versatile precursor with a wide array of different primary and secondary amines, a large library of 2-amino-1,3,2-dioxaphospholane derivatives can be rapidly generated. researchgate.net Similarly, reacting the chloro-precursor with various alcohols or other nucleophiles would lead to other classes of functionalized dioxaphospholanes. This strategy is efficient for creating molecular diversity from a single, readily accessible starting material. wikipedia.org
A convergent synthesis strategy would involve the separate synthesis of key fragments of the molecule before their final assembly. researchgate.net For example, one could synthesize a functionalized ethylene glycol derivative and a custom ethylamino-phosphorus reagent. These two fragments would then be combined in a final step to form the target molecule. While possible, this approach is generally more complex for a relatively simple target like the parent compound but becomes more valuable for constructing highly complex, multi-functionalized derivatives where building blocks need to be prepared independently.
Green Chemistry Principles and Sustainable Synthesis Routes for 1,3,2-Dioxaphospholane, 2-ethylamino-
Applying green chemistry principles to the synthesis of 1,3,2-Dioxaphospholane, 2-ethylamino- aims to reduce the environmental impact of the process. unibo.it Several areas offer potential for improvement over traditional methods.
Alternative Solvents: The use of hazardous solvents like diethyl ether or chlorinated solvents could be replaced with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which have better environmental, health, and safety profiles. ub.edu
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organophosphorus chemistry to accelerate reaction rates, increase yields, and enable solvent-free reactions. mdpi.comprimescholars.comingentaconnect.com Both the cyclocondensation and the amination steps could potentially be enhanced by microwave heating, significantly reducing reaction times and energy consumption compared to conventional heating. scispace.com
Atom Economy: The classical cyclocondensation reaction has a lower atom economy due to the formation of two equivalents of hydrochloride salt. Alternative routes, such as the transesterification pathway, offer higher atom economy as the only byproduct is a small alcohol molecule. researchgate.net
Continuous Flow Processing: As mentioned in the optimization section, continuous flow synthesis not only improves control and safety but is also considered a green technology. rsc.org It minimizes waste by allowing for reactions to be run at a higher concentration and reduces the volume of solvent needed for purification.
By integrating these principles, the synthesis of 1,3,2-Dioxaphospholane, 2-ethylamino- and its derivatives can be made more efficient, safer, and environmentally sustainable.
Synthesis of Key Intermediates (e.g., 2-chloro-1,3,2-dioxaphospholane)
The synthesis of 1,3,2-Dioxaphospholane, 2-ethylamino- relies on the availability of key precursors, most notably 2-chloro-1,3,2-dioxaphospholane. This intermediate is a cyclic phosphorochloridite that serves as a primary building block. The predominant synthetic route to 2-chloro-1,3,2-dioxaphospholane involves the reaction of ethylene glycol with phosphorus trichloride. omicsonline.orgomicsonline.orgaskfilo.com This reaction is a well-established method for forming the five-membered dioxaphospholane ring.
The reaction mechanism proceeds through the phosphorylation of ethylene glycol by phosphorus trichloride. omicsonline.orgomicsonline.org The process is typically conducted in an anhydrous organic solvent to prevent hydrolysis of the phosphorus trichloride and the product. A tertiary amine base, such as pyridine or triethylamine, is commonly added to the reaction mixture to act as a scavenger for the hydrogen chloride (HCl) gas that is evolved during the reaction, forming a hydrochloride salt which can be easily removed by filtration. omicsonline.orgomicsonline.org
Detailed experimental procedures show that phosphorus trichloride is added to a cooled solution of ethylene glycol and pyridine in a solvent like anhydrous ether or dichloromethane. omicsonline.orggoogle.com The temperature is carefully controlled, often in a range of -17 °C to 5 °C, to manage the exothermic nature of the reaction. omicsonline.orgomicsonline.orggoogle.com After the addition is complete, the mixture is stirred for a period to ensure the reaction goes to completion. The solid byproduct, pyridine hydrochloride, is then filtered off, and the desired product, 2-chloro-1,3,2-dioxaphospholane, is isolated from the filtrate by distillation. omicsonline.orgomicsonline.org
The following table summarizes the reactants and conditions from a representative synthetic protocol.
| Reactant | Molecular Formula | Amount | Role |
| Ethylene Glycol | C₂H₆O₂ | 9.3 g | Substrate |
| Phosphorus Trichloride | PCl₃ | 20.62 g | Phosphorylating Agent |
| Pyridine | C₅H₅N | 22.0 g | HCl Scavenger |
| Anhydrous Ether | (C₂H₅)₂O | 50 ml | Solvent |
| Reaction Condition | Value | ||
| Temperature | -17 to -16 °C | ||
| Stirring Time | ~1.5 hours |
This data is based on a specific laboratory procedure. omicsonline.orgomicsonline.org
Another patented method describes the reaction of 76.7 parts by weight of phosphorus trichloride with 34.6 parts of ethylene glycol in dichloromethane at 5 °C. google.com This process also yields 2-chloro-1,3,2-dioxaphospholane, which can then be used in subsequent reactions or be further oxidized. google.com For instance, reacting the intermediate with oxygen or ozone can produce 2-chloro-1,3,2-dioxaphospholane-2-oxide, another important reagent. google.comgoogle.com The purity of the starting materials, particularly phosphorus trichloride and ethylene glycol, is crucial for achieving a high yield of the final product. google.com The final isolation and purification are typically achieved through vacuum distillation. google.com
Chemical Reactivity and Mechanistic Investigations of 1,3,2 Dioxaphospholane, 2 Ethylamino
Reactivity at the Phosphorus Center (e.g., Oxidation, Coordination)
The trivalent phosphorus center in 2-ethylamino-1,3,2-dioxaphospholane is susceptible to electrophilic attack and readily undergoes oxidation and coordination reactions.
Oxidation: The phosphorus atom can be oxidized from its P(III) state to a more stable P(V) state. This is a common reaction for phosphoramidites. For instance, in the presence of mild oxidizing agents, the corresponding phosphoramidate (B1195095) is formed. While specific studies on the 2-ethylamino- derivative are not extensively documented, analogous reactions are well-established. For example, the reaction with elemental sulfur or selenium would be expected to yield the corresponding thio- or seleno-phosphoramidate. This reactivity is crucial in the synthesis of modified oligonucleotides where phosphite (B83602) triesters are converted to the more stable phosphate (B84403), thiophosphate, or selenophosphate triesters.
Coordination: The phosphorus atom possesses a lone pair of electrons, enabling it to act as a ligand in coordination complexes with transition metals. This property is exploited in catalysis and organometallic chemistry. The coordination of phosphoramidite (B1245037) ligands to metals can significantly influence the steric and electronic environment of the metal center, thereby modulating its catalytic activity and selectivity. Although detailed coordination studies for 2-ethylamino-1,3,2-dioxaphospholane are not widely available, it is expected to form stable complexes with a variety of transition metals, similar to other phosphoramidite ligands.
Table 1: Representative Reactions at the Phosphorus Center
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Oxidation | Sulfur (S₈) | 2-ethylamino-1,3,2-dioxaphospholane 2-sulfide |
| Oxidation | Selenium (Se) | 2-ethylamino-1,3,2-dioxaphospholane 2-selenide |
| Oxidation | Iodine/Water | 2-ethylamino-1,3,2-dioxaphospholane 2-oxide |
| Coordination | Metal precursor (e.g., [Rh(cod)Cl]₂) | Metal-phosphoramidite complex |
Transformations Involving the Exocyclic Ethylamino Group
The exocyclic ethylamino group is a key functional moiety that can undergo a variety of transformations. The phosphorus-nitrogen (P-N) bond is particularly reactive and susceptible to cleavage by nucleophiles.
This reactivity is the cornerstone of phosphoramidite chemistry, widely used in oligonucleotide synthesis. twistbioscience.com In this context, the amino group acts as a leaving group upon activation by a weak acid, such as 1H-tetrazole. wikipedia.org The protonated amine becomes a good leaving group, and the resulting highly reactive phosphitylating agent readily couples with a nucleophile, typically a hydroxyl group of a growing oligonucleotide chain.
The P-N bond can also be cleaved by other nucleophiles, such as alcohols and water. mdpi.com The hydrolysis of the P-N bond leads to the formation of a phosphite and the corresponding amine. The rate and extent of this cleavage are dependent on the reaction conditions, including pH and the nature of the substituents on both the phosphorus and nitrogen atoms.
Table 2: Reactions Involving the Ethylamino Group
| Reaction Type | Reagent(s) | Key Intermediate/Product | Application |
|---|---|---|---|
| P-N Bond Cleavage (Activation) | Weak acid (e.g., 1H-tetrazole) | Protonated phosphoramidite | Oligonucleotide synthesis |
| P-N Bond Cleavage (Alcoholysis) | Alcohol (R-OH) | 2-alkoxy-1,3,2-dioxaphospholane | Synthesis of phosphites |
| P-N Bond Cleavage (Hydrolysis) | Water (H₂O) | 2-hydroxy-1,3,2-dioxaphospholane | Byproduct in reactions |
Ring-Opening and Ring-Retention Reactions of the Dioxaphospholane Core
The five-membered dioxaphospholane ring is strained, and this strain influences its reactivity. Reactions at the phosphorus center can proceed with either retention of the cyclic structure or with ring-opening.
Ring-Retention Reactions: Many nucleophilic substitution reactions at the phosphorus atom occur with the preservation of the dioxaphospholane ring. For instance, the aforementioned oxidation and coordination reactions typically leave the ring intact. Similarly, the coupling step in phosphoramidite chemistry proceeds with ring retention.
Ring-Opening Reactions: The strained nature of the five-membered ring makes it susceptible to ring-opening, particularly under hydrolytic conditions. researchgate.net The hydrolysis of 1,3,2-dioxaphospholane derivatives, especially those in the P(V) oxidation state, often proceeds via cleavage of an endocyclic P-O bond. researchgate.net This is a consequence of the preference for the five-membered ring to span apical and equatorial positions in the trigonal bipyramidal intermediate, which can facilitate ring cleavage. researchgate.net The regioselectivity of the ring-opening can be influenced by the substituents on the ring and the reaction conditions.
Stereochemical Aspects of Reactions and Stereoselective Transformations
When the phosphorus atom is chiral, reactions at this center can proceed with either inversion or retention of configuration. The stereochemical outcome of nucleophilic substitution at the phosphorus atom in 1,3,2-dioxaphospholane systems is dependent on the reaction mechanism.
Reactions that follow a direct SN2-type mechanism at phosphorus generally proceed with inversion of configuration. nih.govresearchgate.net In contrast, reactions that proceed through an addition-elimination (A-E) mechanism involving a pentacoordinate intermediate can lead to either inversion or retention of configuration, depending on the lifetime and pseudorotation of the intermediate. nih.govresearchgate.net The nature of the nucleophile, the leaving group, and the solvent all play a role in determining the stereochemical course of the reaction. For 2-ethylamino-1,3,2-dioxaphospholane, the stereochemical outcome of a substitution reaction would be highly dependent on the specific reagents and conditions employed.
Detailed Mechanistic Studies of Key Transformations
The mechanisms of reactions involving 1,3,2-dioxaphospholane, 2-ethylamino- are generally understood by analogy with other phosphoramidites and cyclic phosphorus compounds.
Kinetic studies of nucleophilic substitution at phosphorus in related systems have provided insights into the factors governing reaction rates. The rate of P-N bond cleavage, for example, is highly dependent on the acidity of the activator in phosphoramidite chemistry. More acidic activators lead to faster protonation of the nitrogen atom and, consequently, a faster coupling reaction.
Thermodynamically, the P(V) oxidation state is generally more stable than the P(III) state, driving the oxidation reactions. The stability of the dioxaphospholane ring is a balance between the strength of the P-O bonds and the inherent ring strain.
The key intermediates in the reactions of 2-ethylamino-1,3,2-dioxaphospholane are often highly reactive and not readily isolable. In the acid-catalyzed coupling reaction, a protonated phosphoramidite is the key intermediate that is susceptible to nucleophilic attack. umich.edu
In nucleophilic substitution reactions at the phosphorus center, pentacoordinate phosphorus intermediates (trigonal bipyramidal structures) are often invoked. nih.govscispace.com The geometry and stability of these intermediates are crucial in determining the reaction pathway and stereochemical outcome. For five-membered ring systems, the ring is constrained to span apical and equatorial positions, which can influence the feasibility of pseudorotation and the ultimate fate of the intermediate. researchgate.net While direct observation of these intermediates for the title compound is challenging, their existence is supported by a wealth of mechanistic studies on analogous organophosphorus compounds.
Transition State Analysis
The reactions of 1,3,2-Dioxaphospholane, 2-ethylamino- are expected to proceed through various transition states depending on the nature of the reactant and the reaction conditions. Theoretical and computational studies on similar organophosphorus compounds provide insight into the likely geometries and energetic profiles of these transient structures.
For reactions involving nucleophilic attack at the phosphorus center, a trigonal bipyramidal (TBP) transition state is generally proposed. In the case of hydrolysis of related 2-alkoxy-1,3,2-dioxaphospholane 2-oxides, the reaction is understood to proceed via a TBP intermediate where the five-membered ring spans one apical and one equatorial position. researchgate.net Pseudorotation of this intermediate can lead to different products depending on which P-O bond is cleaved. researchgate.net For 1,3,2-Dioxaphospholane, 2-ethylamino-, a similar TBP transition state would be expected in reactions such as alcoholysis or aminolysis.
Computational studies on the hydrolysis of other cyclic phosphonates and phosphinates have shown that the energy barrier for the formation of the TBP intermediate is a critical factor in determining the reaction rate. researchgate.net The presence of the ethylamino group is expected to influence the stability and geometry of this transition state. The nitrogen atom's lone pair can participate in pπ-dπ bonding with the phosphorus atom, which can affect the bond lengths and angles within the transition state structure.
Table 1: Predicted Geometries of a Trigonal Bipyramidal Transition State for the Hydrolysis of 1,3,2-Dioxaphospholane, 2-ethylamino- (Theoretical)
| Parameter | Predicted Value | Influence of Ethylamino Group |
| P-N Bond Length (Å) | 1.6 - 1.7 | Shortened due to pπ-dπ interaction |
| P-O (apical) Bond Length (Å) | 1.8 - 1.9 | Elongated, indicating bond breaking |
| P-O (equatorial) Bond Length (Å) | 1.6 - 1.7 | Less affected than apical bond |
| O-P-N Bond Angle (°) | ~90 | Influenced by steric hindrance of the ethyl group |
| O-P-O Bond Angle (°) | ~120 (equatorial-equatorial) | Distorted from ideal TBP geometry |
Note: These are predicted values based on computational studies of analogous compounds and are intended for illustrative purposes.
Influence of Substituent Effects and Solvent Effects on Reactivity
The reactivity of 1,3,2-Dioxaphospholane, 2-ethylamino- is significantly modulated by both electronic and steric effects of substituents on the dioxaphospholane ring or the amino group, as well as the polarity and protic nature of the solvent.
Substituent Effects:
The ethyl group on the exocyclic nitrogen atom exerts both an inductive and a steric effect. Electronically, the ethyl group is weakly electron-donating, which can increase the nucleophilicity of the phosphorus atom. However, its primary influence is likely steric, hindering the approach of bulky nucleophiles or electrophiles to the phosphorus center.
Theoretical studies on the effect of substituents on the reactivity of related compounds, such as substituted adenine (B156593) tautomers, have shown that electron-donating groups can significantly influence the electronic properties of the molecule. nih.gov In the context of 1,3,2-Dioxaphospholane, 2-ethylamino-, replacing the ethyl group with other alkyl groups of varying sizes would primarily impact the steric accessibility of the phosphorus atom. Introducing electron-withdrawing substituents on the dioxaphospholane ring, if synthetically feasible, would decrease the electron density on the phosphorus, making it more susceptible to nucleophilic attack.
Table 2: Predicted Relative Reaction Rates for Nucleophilic Substitution on 2-Amino-1,3,2-dioxaphospholanes with Varying Amino Substituents (Theoretical)
| Amino Substituent | Electronic Effect | Steric Hindrance | Predicted Relative Rate |
| -NH₂ | Reference | Low | 1.0 |
| -NHCH₃ (methylamino) | Weakly donating | Moderate | 0.8 |
| -NHCH₂CH₃ (ethylamino) | Weakly donating | Moderate-High | 0.6 |
| -N(CH₃)₂ (dimethylamino) | Donating | High | 0.3 |
Note: This table presents a qualitative prediction based on established principles of substituent effects.
Solvent Effects:
The choice of solvent can have a profound impact on the reaction rates and even the mechanism of reactions involving 1,3,2-Dioxaphospholane, 2-ethylamino-. The high reactivity of 1,3,2-dioxaphospholane derivatives containing secondary amino groups is a noted characteristic. omicsonline.orgomicsonline.org
Polar aprotic solvents, such as acetonitrile (B52724) or tetrahydrofuran, are likely to solvate the starting material and any charged intermediates, potentially stabilizing transition states and accelerating reactions. In contrast, nonpolar solvents like hexane (B92381) would provide a less stabilizing environment, which could lead to slower reaction rates.
Protic solvents, such as water or alcohols, can participate directly in the reaction, for instance, in hydrolysis or alcoholysis. The solvent can act as both a nucleophile and a proton source, facilitating the reaction through a proton-transfer mechanism in the transition state. Studies on the hydrolysis of phosphate esters have demonstrated that changing the solvent from water to less polar alcohols can alter the reaction mechanism from a bimolecular (SN2-type) to a unimolecular (SN1-type) process. nih.gov A similar shift in mechanism could be conceivable for the solvolysis of 1,3,2-Dioxaphospholane, 2-ethylamino-.
Furthermore, the polarity of the solvent can influence the conformational equilibrium of the five-membered ring and the orientation of the exocyclic amino group, which in turn can affect the reactivity. Theoretical investigations into the effects of solvents on related nitrogen-containing heterocyclic compounds have shown that increasing solvent polarity can alter the electronic structure and stability of different tautomers. nih.gov
Table 3: Predicted Influence of Solvent on the Relative Rate of Hydrolysis of 1,3,2-Dioxaphospholane, 2-ethylamino- (Theoretical)
| Solvent | Dielectric Constant (ε) | Solvent Type | Predicted Relative Rate |
| Hexane | 1.9 | Nonpolar | Very Low |
| Dioxane | 2.2 | Nonpolar | Low |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Moderate |
| Acetonitrile | 37.5 | Polar Aprotic | High |
| Ethanol | 24.6 | Polar Protic | High (potential for alcoholysis) |
| Water | 80.1 | Polar Protic | Very High |
Note: This table provides a qualitative prediction based on general principles of solvent effects on reaction rates.
Advanced Spectroscopic and Structural Elucidation of 1,3,2 Dioxaphospholane, 2 Ethylamino and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis
High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of organophosphorus compounds, offering a non-destructive method to map the molecular framework. nih.gov
Multi-Nuclear NMR (e.g., ³¹P, ¹³C, ¹H, ¹⁵N) for Connectivity and Oxidation States
A multi-nuclear NMR approach is essential for comprehensively characterizing 1,3,2-Dioxaphospholane, 2-ethylamino-. Each nucleus provides a unique piece of the structural puzzle.
³¹P NMR: As phosphorus is the central heteroatom, ³¹P NMR is particularly informative. The phosphorus-31 nucleus has a spin of ½ and is 100% naturally abundant, making it a highly sensitive nucleus for NMR studies. nih.gov The chemical shift (δ) of the phosphorus atom is highly dependent on its coordination number, the nature of its substituents, and its oxidation state. For derivatives of 1,3,2-dioxaphospholane, the ³¹P chemical shifts can vary significantly. omicsonline.org In the case of 2-amino-substituted 1,3,2-dioxaphospholanes with trivalent phosphorus, the signal typically appears in a specific region of the spectrum, which is distinct from the corresponding pentavalent phosphorus oxides or sulfides. omicsonline.org
¹H NMR: Proton NMR provides information on the number and type of hydrogen atoms. For 1,3,2-Dioxaphospholane, 2-ethylamino-, the spectrum would show characteristic signals for the protons on the dioxaphospholane ring and the ethylamino substituent. The ethylene (B1197577) protons (-OCH₂CH₂O-) would likely appear as a multiplet, while the ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂-) coupled to the methyl protons, and a triplet for the terminal methyl protons (-CH₃). The proton attached to the nitrogen (-NH-) would appear as a broader signal, with its chemical shift being sensitive to solvent and concentration.
¹³C NMR: Carbon-13 NMR identifies the carbon skeleton of the molecule. The spectrum would display distinct signals for the two carbons of the dioxaphospholane ring and the two carbons of the ethyl group. The chemical shifts are influenced by the electronegativity of the attached atoms (oxygen, nitrogen, and phosphorus).
¹⁵N NMR: Although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, this technique can directly probe the nitrogen environment. A key feature would be the observation of coupling between the nitrogen and phosphorus atoms (¹J(P,N)), providing definitive evidence for the P-N bond.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,3,2-Dioxaphospholane, 2-ethylamino-
| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Dioxaphospholane Ring | -OCH₂CH₂O- | 3.8 - 4.2 (m) | 64 - 68 |
| Ethylamino Group | -NH-CH₂-CH₃ | 2.9 - 3.3 (dq) | 38 - 42 |
| Ethylamino Group | -NH-CH₂-CH₃ | 1.0 - 1.3 (t) | 14 - 16 |
| Ethylamino Group | >NH | Variable (br s) | N/A |
Note: Predicted values are based on standard chemical shift ranges and data from analogous structures. pdx.eduillinois.edu Actual values may vary based on solvent and experimental conditions. m = multiplet, dq = doublet of quartets, t = triplet, br s = broad singlet.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Structural Assignment and Conformation
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For 1,3,2-Dioxaphospholane, 2-ethylamino-, COSY would show a cross-peak between the -CH₂- and -CH₃ protons of the ethyl group, confirming their connectivity. It would also help delineate the coupling relationships between the protons on the five-membered dioxaphospholane ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This technique allows for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum. For instance, the proton signal assigned to the ethyl group's methylene (-CH₂-) would show a correlation to its corresponding carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data is vital for determining the preferred three-dimensional structure and conformation of the molecule in solution, such as the spatial arrangement of the ethylamino group relative to the dioxaphospholane ring.
Solid-State NMR for Crystalline Forms and Amorphous States
Solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of materials in their solid, non-soluble forms. acs.org For 1,3,2-Dioxaphospholane, 2-ethylamino-, ssNMR can characterize crystalline polymorphs, amorphous states, and molecular conformations that may differ from those observed in solution. forth.grnyu.edu
Using techniques like ³¹P Cross-Polarization Magic-Angle Spinning (CP/MAS), it is possible to obtain high-resolution spectra of the phosphorus nucleus in the solid state. The appearance of multiple signals in the ³¹P ssNMR spectrum can indicate the presence of crystallographically inequivalent molecules within the crystal lattice. rsc.org Furthermore, analysis of the spinning sidebands in a MAS spectrum allows for the determination of the principal elements of the chemical shift tensor, which provides detailed information about the local electronic environment and symmetry around the phosphorus atom. rsc.org
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and deduce the structure of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental composition and, therefore, the unambiguous molecular formula of the compound. For organophosphorus compounds like phosphoramidites, soft ionization techniques such as Liquid Secondary Ion Mass Spectrometry (LSIMS) or Electrospray Ionization (ESI) are often used. These methods typically generate protonated molecules [M+H]⁺ or other adducts, such as sodiated molecules [M+Na]⁺. nih.gov The accurate mass measurement of these ions confirms the molecular formula, distinguishing it from other potential formulas with the same nominal mass.
Table 2: Calculated Exact Masses for 1,3,2-Dioxaphospholane, 2-ethylamino- (C₄H₁₀NO₂P)
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺˙ | C₄H₁₀NO₂P | 135.04491 |
| [M+H]⁺ | C₄H₁₁NO₂P | 136.05272 |
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragment ions. wikipedia.org In an MS/MS experiment, the molecular ion (or a specific adduct ion) is selected in the first stage of the mass spectrometer and then subjected to fragmentation, commonly through Collision-Induced Dissociation (CID). The resulting fragment ions are then analyzed in the second stage of the mass spectrometer. nih.gov
The fragmentation pattern provides a "fingerprint" of the molecule's structure. For 1,3,2-Dioxaphospholane, 2-ethylamino-, key fragmentation pathways would likely involve the cleavage of the weakest bonds. The fragmentation of related cyclic phosphoramidates has been studied, revealing characteristic bond cleavages. nih.gov Plausible fragmentation pathways include:
Cleavage of the P-N bond: This is often a primary fragmentation site in phosphoramidates, leading to the loss of the ethylamino group.
Cleavage of the P-O bonds: This would result in the opening of the dioxaphospholane ring.
Fragmentation within the substituent: Loss of an ethyl radical (•C₂H₅) or ethene (C₂H₄) from the ethylamino side chain.
Rearrangement reactions: The formation of new cyclic structures during fragmentation is also possible. nih.gov
By analyzing the m/z values of the resulting fragments, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR.
Table 3: Potential Fragment Ions in the MS/MS Spectrum of [C₄H₁₀NO₂P+H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z |
|---|---|---|---|
| 136.05 | [M+H - C₂H₄]⁺ | Ethene | 108.02 |
| 136.05 | [M+H - NH₂CH₂CH₃]⁺ | Ethylamine (B1201723) | 91.00 |
| 136.05 | [C₂H₆O₂P]⁺ | C₂H₄N | 77.00 |
X-ray Crystallography for Absolute Configuration and Solid-State Molecular Architecture
The analysis of single crystals of these compounds reveals detailed insights into their solid-state packing, intermolecular interactions (such as hydrogen bonding involving the N-H group), and the conformation of the five-membered dioxaphospholane ring. The ring can adopt various conformations, such as an envelope or a twisted-envelope, and crystallographic data precisely define these features.
| Parameter | Value |
|---|---|
| Compound | 2-N,N-diisopropylamino-1,3,2λ5-oxaselenaphospholane-2-selone |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 7.586(2) |
| b (Å) | 13.003(1) |
| c (Å) | 13.649(1) |
| α (°) | 89.683(8) |
| β (°) | 75.42(1) |
| γ (°) | 8.74(1) |
| Volume (ų) | 1285(6) |
| Z (molecules/unit cell) | 4 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is a fundamental tool for the characterization of 1,3,2-Dioxaphospholane, 2-ethylamino- and its derivatives. These methods probe the vibrational modes of molecules, providing a detailed fingerprint that is highly specific to the compound's structure and the functional groups present. scirp.org
FT-IR and Raman spectroscopy are complementary. Bonds with a large change in dipole moment during vibration are strong in the IR spectrum, while bonds with a large change in polarizability are strong in the Raman spectrum. scirp.orgscirp.org For 2-amino-substituted 1,3,2-dioxaphospholanes, these techniques are crucial for confirming the presence of key functional groups.
Key vibrational modes include:
N-H Stretch: The secondary amine (N-H) group typically exhibits a stretching vibration in the range of 3200-3300 cm⁻¹. omicsonline.org Its position and shape can provide information about hydrogen bonding.
C-H Stretch: Aliphatic C-H stretching vibrations from the ethyl group and the dioxaphospholane ring are observed in the 2850-3000 cm⁻¹ region.
P-O-C Stretch: The P-O-C linkages within the ring and to any ester groups give rise to strong, characteristic bands, typically found in the 1000-1180 cm⁻¹ region. omicsonline.org
P-N Stretch: The phosphorus-nitrogen bond shows a characteristic stretching frequency, often observed in the 890-920 cm⁻¹ region. omicsonline.org
Ring Vibrations: The dioxaphospholane ring itself has characteristic vibrational modes that can offer insights into its conformation.
Studies on related 1,3,2-dioxoazaphospholanes have identified characteristic IR absorption bands for these key functional groups, confirming the successful synthesis and structural integrity of the compounds. omicsonline.org Raman spectroscopy is particularly useful for studying symmetric vibrations and can be used to probe the pKa of specific functional groups, such as histidine residues in peptides, which demonstrates its sensitivity to the local chemical environment. ruc.dk
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |
|---|---|---|---|
| N-H | Stretch | 3260-3280 | FT-IR |
| C-H (aliphatic) | Stretch | 2850-3000 | FT-IR, Raman |
| P-O-C | Stretch | 1000-1180 | FT-IR |
| P-N | Stretch | 890-920 | FT-IR |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Phenomena
Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. uva.nl While the core 1,3,2-Dioxaphospholane, 2-ethylamino- structure lacks extensive conjugation, UV-Vis spectroscopy is still valuable for identifying chromophores and studying the influence of substituents on electronic energy levels.
The primary electronic transitions observed in such molecules are typically:
n → σ* transitions: Associated with the non-bonding (lone pair) electrons on the nitrogen and oxygen atoms. These transitions usually occur at shorter wavelengths (in the far UV region) and are of low intensity.
σ → σ* transitions: Involving the sigma bonds of the molecule. These are high-energy transitions and are typically observed below 200 nm.
The introduction of the ethylamino group, an auxochrome, can influence these transitions. The lone pair of electrons on the nitrogen atom can participate in n → σ* transitions. If the phosphorus atom is part of a larger conjugated system in a derivative, more complex π → π* and n → π* transitions can be observed. physchemres.org
Studies on other chromophores have shown that the substitution of auxochromic groups, such as amino groups, can cause a bathochromic (red) shift in the absorption maxima. dtic.mil The magnitude of this shift provides insight into the electronic interaction between the substituent and the core molecule. The solvent environment can also significantly impact the position of absorption bands, a phenomenon known as solvatochromism, which can be used to probe solute-solvent interactions and the electronic structure of the molecule. physchemres.orgresearchgate.net
| Transition Type | Associated Orbitals | Expected λmax Region (nm) | Relative Intensity |
|---|---|---|---|
| σ → σ | C-C, C-H, P-O, P-N | < 200 | Strong |
| n → σ | N:, O: lone pairs | ~200 - 240 | Weak to Medium |
Computational and Theoretical Investigations of 1,3,2 Dioxaphospholane, 2 Ethylamino
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 1,3,2-Dioxaphospholane, 2-ethylamino-, a DFT study would typically calculate properties like molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). These calculations provide insights into the molecule's reactivity and kinetic stability.
The stability of different potential conformations of the molecule, such as envelope and twisted-chair forms of the dioxaphospholane ring, would be assessed by comparing their optimized energies. Generally, lower energy indicates higher stability. DFT calculations, often combined with dispersion corrections, are crucial for accurately determining the relative stabilities of different isomers or polymorphs in molecular crystals.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry allows for the prediction of various spectroscopic parameters, which can aid in the structural elucidation of compounds.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. osti.govbldpharm.com The GIAO (Gauge-Independent Atomic Orbital) method is frequently used for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of 1,3,2-Dioxaphospholane, 2-ethylamino-, its theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data is a robust method for confirming molecular structure and assigning signals. The accuracy of these predictions depends on the chosen DFT functional and basis set. osti.govbiointerfaceresearch.com
Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be calculated to help assign experimental bands to specific molecular motions. After optimizing the molecule's geometry to a stable energy minimum, a frequency calculation is performed. This provides a set of vibrational modes and their corresponding frequencies. cymitquimica.com For 1,3,2-Dioxaphospholane, 2-ethylamino-, this would reveal characteristic stretching and bending frequencies for its functional groups, such as P-N, P-O, C-O, N-H, and C-H bonds. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental results due to approximations in the computational methods. scirp.orgresearchgate.net
Computational Analysis of Reaction Mechanisms and Transition States
DFT is also employed to explore the mechanisms of chemical reactions, providing a detailed picture of the transformation from reactants to products. researchgate.netnih.gov For reactions involving 1,3,2-Dioxaphospholane, 2-ethylamino-, computational analysis could identify the transition state structures, which are the energy maxima along the reaction pathway.
By calculating the energies of reactants, transition states, and products, an energy profile for the reaction can be constructed. The energy difference between the reactants and the transition state determines the activation energy barrier, which is a key factor in reaction kinetics. nih.govresearchgate.net This type of analysis can elucidate reaction pathways, explain selectivity, and guide the design of new synthetic routes.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and intermolecular interactions. mdpi.comresearchgate.net An MD simulation of 1,3,2-Dioxaphospholane, 2-ethylamino- would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to model their motion.
These simulations can reveal the preferred conformations of the molecule in solution and the dynamics of transitions between different shapes. mdpi.com MD is particularly useful for understanding how a molecule interacts with its surroundings, such as solvent molecules or other solutes. Analysis of the simulation trajectory can provide information on parameters like the root-mean-square deviation (RMSD) to assess structural stability and the radial distribution function (RDF) to characterize local structure in a liquid state. osti.gov
Quantum Chemical Descriptors for Reactivity and Selectivity Prediction
Quantum chemical descriptors, derived from electronic structure calculations, are used to predict the reactivity and selectivity of molecules. omicsonline.org These descriptors quantify various aspects of a molecule's electronic properties. For 1,3,2-Dioxaphospholane, 2-ethylamino-, key descriptors would include:
HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
HOMO-LUMO Gap: A smaller gap generally implies higher chemical reactivity.
Ionization Potential (IP) and Electron Affinity (EA): These are related to the HOMO and LUMO energies and quantify the energy required to remove an electron and the energy released when an electron is added, respectively.
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated from IP and EA to provide a more comprehensive picture of reactivity. omicsonline.org
These descriptors are valuable in structure-activity relationship studies, helping to rationalize and predict how structural modifications will affect the chemical behavior of the molecule.
Applications of 1,3,2 Dioxaphospholane, 2 Ethylamino in Catalysis and Advanced Chemical Synthesis
Role as a Ligand in Homogeneous and Heterogeneous Catalysis
1,3,2-Dioxaphospholane, 2-ethylamino- belongs to the class of phosphoramidites, which are widely recognized as highly effective monodentate ligands in transition metal catalysis. wikipedia.org The introduction of phosphoramidite (B1245037) ligands challenged the long-held belief that high structural rigidity was essential for effective stereocontrol in asymmetric reactions. wikipedia.org The reactivity and selectivity of the metal catalyst can be finely tuned by modifying the ligand's steric and electronic properties. scholaris.ca
Chiral phosphoramidite ligands are paramount in asymmetric catalysis, where they are used to create metal complexes that preferentially produce one enantiomer of a chiral product. nih.gov They have proven successful in a variety of metal-catalyzed reactions, often outperforming traditional bidentate phosphine (B1218219) ligands. wikipedia.orgnih.gov
Prominent applications for phosphoramidite ligands, and thus potential applications for a chiral version of 1,3,2-Dioxaphospholane, 2-ethylamino-, include:
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) : This reaction is a cornerstone of C-C bond formation. Bulky monodentate phosphoramidites have been effectively used as ligands in the palladium-catalyzed AAA, achieving high enantioselectivities. uu.nl
Copper-Catalyzed Conjugate Addition : In the 1,4-addition of organozinc or organoaluminum reagents to enones, copper catalysts paired with chiral phosphoramidite ligands have achieved excellent yields and enantiomeric excess (ee) values exceeding 98%. wikipedia.orgresearchgate.net
Rhodium-Catalyzed Asymmetric Hydrogenation : Phosphoramidites are effective ligands for the asymmetric hydrogenation of various substrates, a critical process for producing chiral amino acids, amines, and other valuable compounds. wikipedia.org
Iridium-Catalyzed Allylic Amination : Highly selective iridium catalysts bearing phosphoramidite ligands have been developed for the regioselective and asymmetric amination of allylic esters. wikipedia.org
The primary role of 1,3,2-Dioxaphospholane, 2-ethylamino- in catalysis is to serve as a ligand that modulates the behavior of a transition metal center. nih.gov These ligands are crucial components in catalysts used for a wide array of transformations mediated by metals such as palladium, rhodium, iridium, and copper. wikipedia.orguu.nl By coordinating to the metal, the ligand influences the catalyst's activity, stability, and selectivity (chemo-, regio-, and enantioselectivity), enabling the synthesis of complex molecular architectures that would otherwise be difficult to achieve. nih.gov
The effectiveness of a catalytic system often hinges on ligand design. scholaris.canih.gov For phosphoramidite ligands like 1,3,2-Dioxaphospholane, 2-ethylamino-, a modular design approach is highly beneficial, allowing for systematic tuning of the dioxaphospholane backbone and the amine substituent to optimize catalyst performance for a specific reaction. nih.gov
The performance of a catalyst is typically evaluated based on several key metrics:
Conversion (%) : The percentage of starting material that has been converted into products.
Yield (%) : The amount of desired product obtained relative to the theoretical maximum.
Enantiomeric Excess (ee %) : A measure of the stereoselectivity, indicating the degree to which one enantiomer is produced over the other.
Turnover Number (TON) : The number of substrate molecules converted per molecule of catalyst before it becomes deactivated. nih.gov
Turnover Frequency (TOF) : The rate of the reaction, defined as the turnover number per unit of time. nih.gov
Research on related BINOL-derived phosphoramidites has shown a clear correlation between the electronic properties of the ligand and catalyst performance. Tailoring the ligand with electron-deficient groups can enhance the electrophilicity of the catalytic intermediate, leading to improved enantioselectivity. nih.gov
| Ligand Type | Key Feature | Typical Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Electron-Rich Phosphoramidite | Amine unit with electron-donating groups | ~75-80% | ~50-60% |
| Electron-Neutral Phosphoramidite | Unsubstituted amine/aryl groups | ~75-80% | ~70-80% |
| Electron-Deficient Phosphoramidite | Substituents like -CF₃, -CN on the backbone | ~75-80% | >90% |
While not widely documented for this specific compound, immobilization of the catalyst onto a solid support is a key strategy for improving catalyst recovery and reusability, a critical aspect of sustainable chemistry.
Organocatalytic Applications
Organocatalysis involves the use of small, metal-free organic molecules to catalyze chemical reactions. nih.gov Common organocatalytic activation modes include hydrogen bonding and the formation of enamine or iminium ion intermediates. mdpi.com While the field has expanded to include a vast array of chiral amines, thioureas, and phosphoric acids, the use of simple phosphoramidites like 1,3,2-Dioxaphospholane, 2-ethylamino- as standalone organocatalysts is not a well-established strategy. nih.govmdpi.com The phosphorus center and amino group are more commonly exploited for their ability to coordinate with transition metals. Therefore, this compound is primarily considered a ligand for metal catalysis rather than a metal-free organocatalyst.
Precursor in Polymerization Reactions for Novel Polymeric Materials
The 1,3,2-dioxaphospholane ring system is a valuable class of monomer for creating functional, biodegradable polymers known as polyphosphoesters (PPEs) via ring-opening polymerization (ROP). rsc.orgacs.orgutwente.nl These polymers are of great interest for biomedical applications due to their biocompatibility and structural similarity to natural biomacromolecules like DNA and RNA. acs.orgnih.gov
The synthesis of these monomers often begins with a precursor like 2-chloro-1,3,2-dioxaphospholane (B43518), which is then reacted with alcohols or amines to introduce various side chains. nih.govomicsonline.orgomicsonline.org The use of an amino-functionalized monomer, such as 1,3,2-Dioxaphospholane, 2-ethylamino-, in ROP would lead to the formation of side-chain polyphosphoramidates. utwente.nl These polymers, incorporating a P-N bond, offer a distinct chemical structure compared to traditional polyphosphoesters, potentially leading to materials with unique degradation profiles, thermal properties, and functionalities. utwente.nl The presence of the ethylamino group provides a site for further chemical modification after polymerization.
| Monomer Name | Resulting Polymer Class | Key Features |
|---|---|---|
| 2-alkoxy-2-oxo-1,3,2-dioxaphospholane | Poly(alkylene phosphate) | Most common type; forms classic polyphosphoester backbone. rsc.org |
| 2-alkyl-2-oxo-1,3,2-dioxaphospholane | Poly(alkylene phosphonate) | Features a stable P-C bond in the side chain. |
| 2-amino-2-oxo-1,3,2-dioxaphospholane | Poly(alkylene phosphoramidate) | Incorporates a P-N bond, offering different hydrolysis rates. utwente.nl |
| 2-hydro-2-oxo-1,3,2-dioxaphospholane | Poly(alkylene H-phosphonate) | A versatile precursor polymer that can be post-modified. rsc.org |
Building Block in the Synthesis of Complex Organic Molecules
Organic building blocks are relatively simple, functionalized molecules that serve as the foundational components for the bottom-up assembly of more complex molecular structures. sigmaaldrich.comhilarispublisher.com The precursor molecule, 2-chloro-1,3,2-dioxaphospholane 2-oxide (COP), is a well-known building block used in the synthesis of various phospholipids (B1166683), nucleolipids, and other biologically relevant molecules. sigmaaldrich.com
Similarly, 1,3,2-Dioxaphospholane, 2-ethylamino-, derived from precursors like 2-chloro-1,3,2-dioxaphospholane, can function as a valuable building block. omicsonline.orgomicsonline.org It provides a stable and convenient method for introducing a protected trivalent phosphorus moiety into a larger molecular scaffold. This is particularly useful in the multi-step synthesis of complex phosphine or phosphoramidite ligands, where the dioxaphospholane ring acts as a protecting group for the phosphorus center, which can be manipulated or deprotected at a later stage. The phospholane (B1222863) cycle is considered a useful structural component in the development of synthetic materials. omicsonline.orgomicsonline.org
Derivatization to Phospholipid Analogues
The synthesis of phospholipids, the primary components of biological membranes, often requires multi-step procedures with careful protection and deprotection strategies. The use of cyclic phosphoramidite reagents, such as 2-substituted-1,3,2-dioxaphospholanes, offers an efficient route to these essential biomolecules. While direct literature on "1,3,2-Dioxaphospholane, 2-ethylamino-" is specialized, its reactivity can be understood from the well-established chemistry of related 2-substituted-1,3,2-dioxaphospholanes in phospholipid synthesis.
The general strategy involves the reaction of a protected diacylglycerol with a phosphitylating agent, followed by oxidation of the resulting phosphite (B83602) triester to the more stable phosphate (B84403) triester. The 2-amino-substituted dioxaphospholanes are effective phosphitylating agents due to the reactivity of the P-N bond towards alcohols, typically in the presence of a weak acid catalyst.
A key synthetic pathway involves the use of dioxaphospholanes as cyclic intermediates to construct the phosphate headgroup of phospholipids. nih.govnih.govpnas.orgpnas.org In a foundational method, 1,2-diacylglycerols can be converted to phospholipids in nearly quantitative yields. nih.govnih.govpnas.orgpnas.org This process can be adapted using 1,3,2-Dioxaphospholane, 2-ethylamino- as the phosphitylating agent. The reaction of the dioxaphospholane with a 1,2-diacylglycerol would yield a phosphite triester intermediate. The ethylamino group serves as a leaving group upon activation. Subsequent oxidation and ring-opening of the dioxaphospholane ring with a suitable nucleophile would generate the desired phospholipid headgroup.
For instance, the synthesis of phosphatidylcholines and phosphatidyl(N,N-dimethyl)ethanolamines can be achieved through a pathway involving a dioxaphospholane intermediate. nih.govpnas.orgpnas.org In this methodology, a dioxaphospholane is treated with sodium bromide to yield a bromoethyl ester of the corresponding phosphatidic acid. This intermediate is then subjected to amination to install the final headgroup. nih.govpnas.orgpnas.org This approach highlights the versatility of the dioxaphospholane ring system in constructing phospholipid analogues with high purity and in excellent yields (often exceeding 90%). nih.govnih.govpnas.org The mild reaction conditions make this an attractive method for large-scale synthesis, as it often obviates the need for chromatographic purification. nih.govnih.gov
The table below outlines the conceptual steps for the derivatization of a diacylglycerol (DAG) into a generic phospholipid analogue using a 2-amino-1,3,2-dioxaphospholane.
| Step | Reactants | Key Reagent/Catalyst | Intermediate/Product | Purpose |
| 1 | 1,2-Diacylglycerol | 1,3,2-Dioxaphospholane, 2-ethylamino- / Weak Acid Catalyst | Diacylglycerol phosphite triester | Introduction of the phosphorus moiety |
| 2 | Diacylglycerol phosphite triester | Oxidizing Agent (e.g., m-CPBA) | Diacylglycerol phosphate triester | Conversion of P(III) to P(V) |
| 3 | Diacylglycerol phosphate triester | Nucleophile (e.g., Trimethylamine) | Phospholipid Analogue | Ring-opening and formation of the headgroup |
Synthetic Methodologies for Biologically Relevant Scaffolds (excluding clinical data)
The utility of 1,3,2-Dioxaphospholane, 2-ethylamino- extends beyond the synthesis of phospholipids to the construction of a wider array of biologically relevant molecular scaffolds. The inherent reactivity of the P-N bond in phosphoramidites makes them ideal reagents for the phosphorylation of alcohols and amines, a key step in the synthesis of many bioactive compounds, including nucleotide analogues and other phosphoconjugates.
Molecules containing the 1,3,2-dioxaphospholane ring are recognized as valuable synthetic materials and are of interest for studying various biological activities. omicsonline.orgomicsonline.org The presence of a trivalent phosphorus atom makes them highly reactive and useful as monomers in the synthesis of polyfunctional compounds. omicsonline.orgomicsonline.org Amine derivatives of cyclic phospholanes, in particular, are considered promising chemical monomers due to their unique reactivity. omicsonline.org
The general principle involves the reaction of 1,3,2-Dioxaphospholane, 2-ethylamino- with a molecule containing a hydroxyl group (e.g., a nucleoside, steroid, or other complex alcohol). This reaction, typically catalyzed by a mild acid, results in the formation of a new phosphite triester, with the elimination of ethylamine (B1201723). This intermediate can then be oxidized to the corresponding phosphate, or undergo other transformations. This methodology is the cornerstone of phosphoramidite chemistry, which is famously used in the automated synthesis of oligonucleotides.
The table below illustrates the general synthetic utility of 2-amino-1,3,2-dioxaphospholanes in the creation of phosphoconjugates from a generic alcohol (R-OH).
| Step | Reactants | Key Reagent/Catalyst | Product | Bond Formed | Application Example |
| 1 | R-OH | 1,3,2-Dioxaphospholane, 2-ethylamino- / Weak Acid Catalyst | R-O-P(O₂C₂H₄) | P-O bond | Synthesis of nucleotide analogues |
| 2 | R-O-P(O₂C₂H₄) | Oxidizing Agent | R-O-P(O)(O₂C₂H₄) | P=O bond | Formation of a stable phosphate intermediate |
| 3 | R-O-P(O)(O₂C₂H₄) | Second Nucleophile (R'-OH/H₂O) | R-O-P(O)(OH)-O-R' | P-O bond | Creation of phosphodiester linkages |
This approach allows for the modular assembly of complex molecules where a phosphate or phosphite linkage is required to connect different structural motifs. The phospholane ring serves as a protecting group for the other two hydroxyls of the phosphate, which can be removed at a later stage of the synthesis. The reactivity and stability of the intermediates make 2-amino-1,3,2-dioxaphospholanes valuable reagents in the construction of diverse and biologically relevant molecular scaffolds.
Future Perspectives in Research on 1,3,2 Dioxaphospholane, 2 Ethylamino
Development of Novel and Efficient Synthetic Methodologies
Future research is anticipated to focus on establishing novel and efficient synthetic routes to 1,3,2-Dioxaphospholane, 2-ethylamino- and its derivatives. A common method for the synthesis of analogous 2-amino-1,3,2-dioxaphospholanes involves the reaction of a 2-halo-1,3,2-dioxaphospholane with a primary or secondary amine. omicsonline.orgnih.gov The precursor, 2-chloro-1,3,2-dioxaphospholane (B43518), is typically synthesized from the reaction of ethylene (B1197577) glycol with phosphorus trichloride (B1173362). omicsonline.orgomicsonline.org
Innovations in synthetic methodologies could aim to improve upon these established procedures by focusing on milder reaction conditions, higher yields, and the use of more environmentally benign reagents and solvents. The development of one-pot syntheses, where sequential reactions are carried out in a single reaction vessel, could also enhance the efficiency of producing these compounds.
| Synthetic Approach | Key Precursors | Potential Reagents and Conditions | Anticipated Advantages |
|---|---|---|---|
| Conventional Two-Step | Ethylene glycol, Phosphorus trichloride, Ethylamine (B1201723) | Formation of 2-chloro-1,3,2-dioxaphospholane followed by amination | Based on established, reliable reactions |
| One-Pot Synthesis | Ethylene glycol, Phosphorus trichloride, Ethylamine | Sequential addition of reagents in a single vessel | Increased efficiency, reduced waste |
| Catalytic Amination | 2-alkoxy-1,3,2-dioxaphospholane, Ethylamine | Lewis acid or transition metal catalyst | Milder conditions, potential for broader substrate scope |
Exploration of Undiscovered Reactivity Patterns and Rearrangements
The trivalent phosphorus center in 1,3,2-Dioxaphospholane, 2-ethylamino- is expected to be a focal point of its reactivity. The lone pair of electrons on the phosphorus atom imparts nucleophilic character, suggesting reactivity with a variety of electrophiles. Future studies will likely investigate reactions such as oxidation, sulfurization, and quaternization to access the corresponding pentavalent phosphorus derivatives. For instance, reactions with elemental sulfur have been shown to convert similar phospholanes to their thiophospholane counterparts. omicsonline.org
Furthermore, the P-N bond presents another reactive site, potentially undergoing cleavage or participating in rearrangement reactions. Investigating the stability of this bond under various conditions (e.g., acidic, basic, thermal) will be crucial for understanding the compound's chemical behavior and for designing new synthetic transformations. The potential for rearrangements analogous to the Arbuzov reaction, which is fundamental in organophosphorus chemistry, could lead to the formation of new P-C bonds and offer pathways to novel molecular scaffolds.
Expansion of Catalytic Scope and Stereoselectivity in Advanced Transformations
Phospholane-based ligands have demonstrated significant utility in homogeneous catalysis, particularly in asymmetric transformations where they can induce high levels of stereoselectivity. nih.govresearchgate.net A significant future direction for research on 1,3,2-Dioxaphospholane, 2-ethylamino- will be the development of chiral analogues and their application as ligands in transition-metal-catalyzed reactions. Chirality can be introduced through the use of chiral diols derived from readily available sources.
These chiral ligands could be screened in a variety of catalytic processes, including asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. The ethylamino substituent provides a handle for further modification, allowing for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and enantioselectivity for specific transformations.
| Catalytic Reaction | Potential Metal Center | Substrate Class | Target Chiral Product |
|---|---|---|---|
| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Prochiral alkenes and ketones | Enantioenriched alkanes and alcohols |
| Asymmetric Allylic Alkylation | Palladium | Allylic esters and carbonates | Enantioenriched allylated compounds |
| Asymmetric Hydroformylation | Rhodium | Alkenes | Enantioenriched aldehydes |
Integration into Flow Chemistry and Automated Synthesis Paradigms
The adoption of continuous flow chemistry and automated synthesis platforms is revolutionizing the way chemical synthesis is performed. uc.ptdurham.ac.uk These technologies offer enhanced safety, scalability, and the ability to rapidly screen and optimize reaction conditions. Future research could focus on adapting the synthesis of 1,3,2-Dioxaphospholane, 2-ethylamino- and its derivatives to flow-based systems. This would be particularly advantageous for handling potentially pyrophoric or moisture-sensitive organophosphorus reagents.
Automated platforms would enable the high-throughput synthesis of libraries of related compounds by systematically varying the diol and amine components. This approach would accelerate the discovery of new ligands for catalysis or building blocks for materials with desired properties.
Design of Next-Generation Organophosphorus Reagents and Materials
The structural motifs present in 1,3,2-Dioxaphospholane, 2-ethylamino- make it a valuable platform for the design of new organophosphorus reagents and advanced materials. omicsonline.org For example, it could serve as a precursor for the synthesis of novel flame retardants, where the phosphorus and nitrogen atoms can act synergistically.
Furthermore, this compound could be a building block for the synthesis of phosphorus-containing polymers and dendrimers. The reactivity of the P-N bond could be exploited for polymerization reactions or for grafting onto other polymer backbones to impart specific functionalities. The resulting materials could find applications in areas such as biomedicine, electronics, and specialty coatings. The development of such materials will depend on a thorough understanding of the fundamental reactivity and properties of the parent compound.
Q & A
Q. What are the standard synthetic routes for 2-amino-substituted 1,3,2-dioxaphospholanes, and how do reaction conditions influence yields?
- Methodological Answer : 2-amino derivatives of 1,3,2-dioxaphospholanes are typically synthesized via nucleophilic substitution of halogenated precursors (e.g., 2-chloro-1,3,2-dioxaphospholane) with amines. For example, reacting 2-chloro-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaphospholane with aminosilanes (e.g., RNH(SiMe₃)) yields amino-substituted products . Key parameters include temperature (40–120°C), solvent polarity, and stoichiometric ratios of reagents. Lower yields are observed with bulky amines due to steric hindrance. Purity is confirmed via mass spectrometry (e.g., m/z fragmentation patterns) and elemental analysis .
Q. How is reverse-phase HPLC optimized for analyzing 1,3,2-dioxaphospholane derivatives?
- Methodological Answer : A validated reverse-phase HPLC method using a Newcrom R1 column (C18 stationary phase) achieves separation of 2-chloro-1,3,2-dioxaphospholane derivatives. Mobile phases often combine acetonitrile and water (e.g., 70:30 v/v) with 0.1% trifluoroacetic acid to improve peak symmetry. Detection at 210–230 nm is optimal for phosphorus-containing heterocycles. Retention times correlate with logP values (e.g., logP = 0.427 for 2-chloro-1,3,2-dioxaphospholane) .
Q. What safety precautions are critical when handling halogenated 1,3,2-dioxaphospholanes?
- Methodological Answer : Chlorinated derivatives (e.g., 2-chloro-1,3,2-dioxaphospholane) require inert-atmosphere handling (N₂/Ar glovebox) due to moisture sensitivity. Decomposition releases HCl, necessitating acid-resistant PPE and fume hoods. Storage at –20°C in amber vials with molecular sieves prevents hydrolysis .
Advanced Research Questions
Q. How do steric and electronic effects in 2-amino substituents influence the hydrolytic stability of 1,3,2-dioxaphospholanes?
- Methodological Answer : Bulky substituents (e.g., bis(trimethylsilyl)amino) enhance stability by shielding the phosphorus center from nucleophilic attack. For example, 2-bis(trimethylsilyl)amino derivatives exhibit no hydrolysis after 72 hours in humid air, whereas ethylamino analogs degrade within 24 hours . Electronic effects are probed via ³¹P NMR: electron-withdrawing groups (e.g., CF₃) deshield phosphorus, increasing δP values by 5–10 ppm .
Q. What contradictions exist in reported physical properties of 2-chloro-1,3,2-dioxaphospholane, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies in boiling points (e.g., 62°C at 20 mmHg vs. 98–99°C at 2 mmHg) arise from impurities or measurement techniques. High-purity samples (≥95%) should be distilled under reduced pressure (≤0.1 mmHg) and characterized via GC-MS and differential scanning calorimetry (DSC). Density values (1.422–1.550 g/mL) vary with temperature; standardized pycnometry at 25°C is recommended .
Q. How can 1,3,2-dioxaphospholane derivatives be applied in high-voltage lithium-ion battery electrolytes?
- Methodological Answer : 2-(2,2,3,3,3-pentafluoropropoxy)-1,3,2-dioxaphospholane (PFPOEPi) improves interfacial stability in LiNi₀.₈Mn₀.₁Co₀.₁O₂ cathodes. Additive blending (e.g., with fluorinated pyrazoles) reduces oxidative decomposition at >4.5 V vs. Li/Li⁺. Electrochemical impedance spectroscopy (EIS) confirms lower SEI resistance (ΔR = 15–20 Ω·cm²) after 100 cycles .
Q. What strategies enable the synthesis of spirophosphoranes from 1,3,2-dioxaphospholanes?
- Methodological Answer : Spirophosphoranes (e.g., 2,2-dichloro-1,3,2A5-dioxaphospholanes) form via chlorination of amino precursors followed by reaction with dilithiumperfluoropinacolate. X-ray crystallography reveals trigonal bipyramidal geometry with P–N bond lengths of 1.590 Å and H···O interactions (2.34 Å), critical for stabilizing pentacoordinated phosphorus .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
